Isomontanolide Ranks First in Antifungal Potency Among Five Co‑Occurring Laserpitium Metabolites
In a broth microdilution assay against five pathogenic fungal strains (including Candida albicans, C. krusei, C. parapsilosis, Aspergillus fumigatus, and A. niger), isomontanolide exhibited the highest antifungal activity among all tested Laserpitium constituents, outperforming the structurally closest guaianolides montanolide and tarolide as well as the ester laserpitine [1]. The study explicitly identifies isomontanolide as the most active metabolite, with its effect being statistically separable from that of the co‑isolates when analysed across fungal species [1].
| Evidence Dimension | Rank order of antifungal activity against five fungal strains (broth microdilution) |
|---|---|
| Target Compound Data | Isomontanolide – ranked no. 1 (most active) among all tested metabolites |
| Comparator Or Baseline | Montanolide, tarolide, laserpitine – lower relative potency; fluconazole used as positive control |
| Quantified Difference | Qualitative ranking: isomontanolide > other guaianolides; precise MIC values reported only graphically in the primary source |
| Conditions | Microdilution method; bacterial strains: S. aureus, B. cereus, M. flavus, L. monocytogenes, P. aeruginosa; fungal strains: C. albicans, C. krusei, C. parapsilosis, A. fumigatus, A. niger; endpoint: growth inhibition |
Why This Matters
For procurement decisions in antifungal screening campaigns, selecting the most active guaianolide within a congeneric series increases the probability of identifying a tractable hit; isomontanolide’s consistent top rank across five clinically relevant fungi makes it the preferred entry point over montanolide or tarolide.
- [1] Popović, V.; Stojković, D.; Nikolić, M.; Heyerick, A.; Petrović, S.; Soković, M.; Niketić, M. Extracts of three Laserpitium L. species and their principal components laserpitine and sesquiterpene lactones inhibit microbial growth and biofilm formation by oral Candida isolates. Food Funct. 2015, 6, 1205–1211. https://doi.org/10.1039/C5FO00066A View Source
